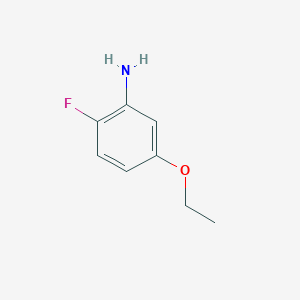

5-Ethoxy-2-fluoroaniline

Descripción general

Descripción

5-Ethoxy-2-fluoroaniline is a compound that is not directly mentioned in the provided papers, but its structural analogs and derivatives are extensively studied due to their pharmacological significance. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including kinase inhibitors, antibacterial agents, and other therapeutic drugs.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good overall yields. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a fragment of potent VEGFR2 inhibitors, starts from commercially available precursors and proceeds through four steps with a 59% overall yield . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the production of omisertinib, which is achieved in three steps with an 81% total yield .

Molecular Structure Analysis

The molecular structure of compounds related to 5-ethoxy-2-fluoroaniline often includes an aniline moiety substituted with various functional groups that are crucial for their biological activity. For example, the presence of a methoxy group in the 5-position of the aniline ring is a common feature in some antibacterial naphthyridone derivatives . The precise physicochemical characterization of these compounds is essential for understanding their biological functions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acylation, nucleophilic substitution, and reduction . Protecting groups such as p-methoxybenzyl are used to safeguard reactive sites during synthesis and are later removed under specific conditions . The choice of protecting groups and reaction conditions is critical for the successful synthesis of the desired compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized to ensure their suitability for further biological testing and potential therapeutic use. For example, the physicochemical properties of 5-(ethylsulfonyl)-2-methoxyaniline and its intermediates were precisely characterized, although the specific details are not provided in the abstract . The solubility, stability, and reactivity of these compounds are important factors that influence their pharmacological profiles.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Imaging

- 5-Ethoxy-2-fluoroaniline derivatives have been utilized in developing positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. For instance, the derivatives [(18)F]24 and [(18)F]32 showed high affinity for Aβ(1-42) aggregates and demonstrated significant differences in the clearance profile between transgenic and wild-type mice in small-animal PET studies, suggesting their utility in detecting Aβ plaques in the human brain (Cui et al., 2012).

Serotonin Receptor Studies

- Fluorinated derivatives related to 5-Ethoxy-2-fluoroaniline, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used in conjunction with PET for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This application is crucial for understanding the pathophysiology of Alzheimer’s disease and potentially other neuropsychiatric disorders (Kepe et al., 2006).

Synthesis of Pharmaceutical Compounds

- The compound 2-Bromo-4-fluoroaniline, which shares a similar structure to 5-Ethoxy-2-fluoroaniline, has been used in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. These synthesized compounds have shown significant broad antibacterial activity against various strains of both gram-positive and gram-negative bacteria, highlighting their potential in developing new pharmaceuticals (Abdel‐Wadood et al., 2014).

Electrochemical Charge Storage Materials

- In the field of materials science, fluorinated derivatives like poly(5-fluoroindole) have been developed for use as charge storage materials. These materials exhibit high specific capacitance and good cycling stability, making them promising for supercapacitor applications (Wang et al., 2019).

Development of Chemosensors

- Fluorinated o-aminophenol derivatives, which are structurally related to 5-Ethoxy-2-fluoroaniline, have been synthesized and used in the development of pH-sensitive probes. These compounds exhibit desirable properties for use as chemosensors in various biological and chemical applications (Rhee et al., 1995).

Propiedades

IUPAC Name |

5-ethoxy-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVDCOCOPJOZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)

![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)

![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)

![1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3020895.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3020900.png)